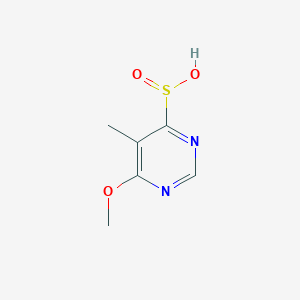![molecular formula C23H33Br2FO2S2 B13128427 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate is a complex organic compound with the molecular formula C23H33Br2FO2S2. This compound is part of the thieno[2,3-c]thiophene family, known for their unique electronic properties and applications in organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate typically involves the bromination and fluorination of thieno[2,3-c]thiophene, followed by esterification with 2-hexyldecanol. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Ester hydrolysis typically requires acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction can alter the oxidation state of the sulfur atom in the thieno[2,3-c]thiophene ring .
Scientific Research Applications
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical properties.
Chemical Research: Serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient charge transport and interaction with other molecules, making it valuable in electronic applications. The molecular targets and pathways involved are related to its ability to participate in electronic conduction and interaction with other electronic materials .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Similar in structure but with different alkyl side chains.
4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic Acid 2-Ethylhexyl Ester: Another similar compound with variations in the ester group.
Uniqueness
2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate is unique due to its specific alkyl side chain, which can influence its solubility, electronic properties, and interactions with other materials. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C23H33Br2FO2S2 |
|---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
2-hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H33Br2FO2S2/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-28-23(27)20-18(26)17-19(29-20)22(25)30-21(17)24/h16H,3-15H2,1-2H3 |
InChI Key |
MXKTZKFPEWBJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


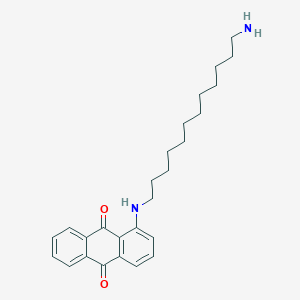
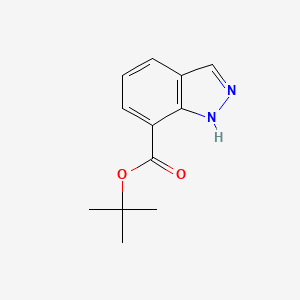
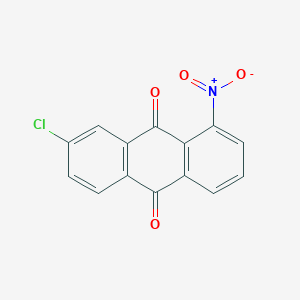
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)
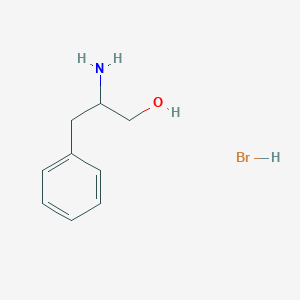
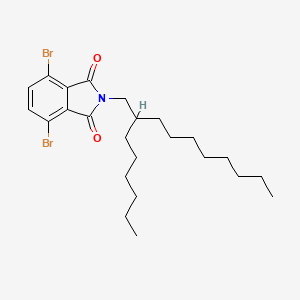
![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)

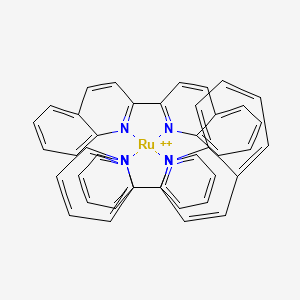
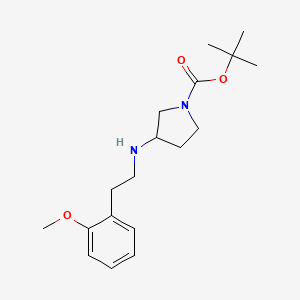
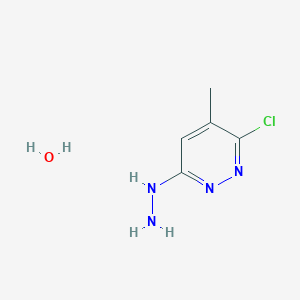
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
